molecular formula C23H21N3O4S B2659345 2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol CAS No. 1040646-71-6

2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol

Cat. No.: B2659345
CAS No.: 1040646-71-6
M. Wt: 435.5
InChI Key: BSNCQYNEMGTAHC-UHFFFAOYSA-N
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Description

2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a complex organic compound that features a unique combination of functional groups, including oxazole, pyrimidine, and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the dimethoxyphenyl and methyl groups. The final steps involve the formation of the pyrimidine ring and the attachment of the sulfanyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Biological Activity

The compound 2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a complex organic molecule that has garnered attention due to its potential biological activities. The unique structural features of this compound suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine ring : A six-membered heterocyclic compound containing nitrogen atoms.
  • Oxazole ring : A five-membered ring containing both oxygen and nitrogen.
  • Dimethoxyphenyl group : A phenyl ring substituted with two methoxy groups at specific positions.

The molecular formula for this compound is C26H32N2O8SC_{26}H_{32}N_2O_8S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer properties : Many oxazole derivatives have shown significant activity against various cancer cell lines.
  • Antimicrobial effects : The presence of the oxazole and pyrimidine moieties suggests potential antimicrobial properties.
  • Anti-inflammatory activity : Compounds with similar functional groups have been reported to exhibit anti-inflammatory effects.

Anticancer Activity

A study evaluating the anticancer potential of oxazole derivatives found that these compounds can effectively inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Evaluation

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BA54910Cell cycle arrest
Compound CDU14512Inhibition of proliferation

Antimicrobial Activity

The antimicrobial effects of compounds similar to this compound have been documented. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The oxazole and pyrimidine frameworks are known for their anti-inflammatory properties. Compounds derived from these structures have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that lead to cell death or reduced inflammation.
  • DNA Interaction : Similar compounds have been reported to intercalate with DNA, disrupting replication in cancer cells.

Properties

IUPAC Name

2-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-14-19(24-22(30-14)17-10-9-16(28-2)11-20(17)29-3)13-31-23-25-18(12-21(27)26-23)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNCQYNEMGTAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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